Ammonium acetate-d7

Description

Significance of Deuterium (B1214612) Labeling in Elucidating Chemical and Biological Phenomena

Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced by deuterium atoms. youtube.com Since deuterium is a stable, non-radioactive isotope of hydrogen, these labeled compounds are safe for use in a wide range of experiments, including those involving living systems. creativebiomart.net The increased mass of deuterium compared to hydrogen can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction is altered. By observing these changes, chemists can deduce the step-by-step sequence of events in a reaction mechanism. symeres.com

Furthermore, deuterium labeling is instrumental in metabolic studies. clearsynth.com By introducing deuterated compounds into biological systems, researchers can trace the metabolic fate of molecules, gaining insights into how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.comnih.gov This information is invaluable for drug discovery and development, helping to design safer and more effective pharmaceuticals. clearsynth.com

Role of Stable Isotopes in Mechanistic, Analytical, and Structural Biology Studies

Stable isotopes, including deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are indispensable tools in modern scientific investigation. symeres.com Their applications span from mechanistic and kinetic studies to advanced analytical techniques and structural biology. symeres.comnih.gov In mechanistic studies, the kinetic isotope effect introduced by deuterium substitution provides critical data for understanding reaction pathways. symeres.com

Analytically, stable isotope-labeled compounds serve as excellent internal standards in mass spectrometry (MS), enabling precise quantification of target molecules in complex mixtures. acs.org This is particularly important in fields like proteomics, metabolomics, and environmental analysis. symeres.com In Nuclear Magnetic Resonance (NMR) spectroscopy, the incorporation of stable isotopes, including deuterium, allows for the simplification of complex spectra and the determination of the three-dimensional structures of large biomolecules like proteins and nucleic acids. clearsynth.comckisotopes.comsilantes.com This structural information is fundamental to understanding biological function and for rational drug design.

Overview of Ammonium (B1175870) Acetate-d7 as a Key Deuterated Reagent

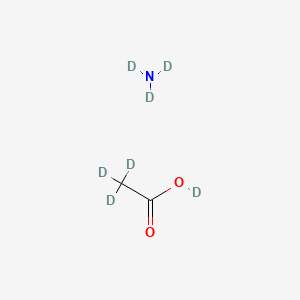

Ammonium acetate-d7, with the chemical formula CD₃CO₂ND₄, is a fully deuterated analog of ammonium acetate (B1210297). In this compound, all seven hydrogen atoms have been replaced with deuterium. This high level of deuteration makes it a valuable reagent in a variety of research applications. Its utility is underscored by its commercial availability with high isotopic purity. scientificlabs.co.uk

One of its primary roles is as a buffer and ion-pairing agent in mass spectrometry, particularly for the analysis of biomolecules. atamanchemicals.com The deuterated nature of this compound can be advantageous in certain MS experiments, helping to distinguish between analyte signals and background noise. It is also used in NMR spectroscopy, sometimes as a component of the solvent system or as a reference standard. isowater.comarza-bioscience.com The presence of deuterium instead of hydrogen in the solvent can prevent the masking of analyte signals in ¹H NMR. isowater.com

Properties of this compound

This compound is a white, solid compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | CD₃CO₂ND₄ |

| Molecular Weight | 84.13 g/mol nih.gov |

| Melting Point | 110-112 °C (decomposes) chemsrc.com |

| Isotopic Purity | Typically ≥98 atom % D scientificlabs.co.uk |

| Appearance | Solid |

Synthesis and Manufacturing

The synthesis of deuterated compounds like this compound generally involves two main strategies. The first approach utilizes commercially available precursors that already contain deuterium atoms, which are then used in subsequent chemical reactions to build the desired molecule. symeres.com The second method, particularly for introducing deuterium, involves hydrogen/deuterium exchange reactions where a compound is treated with a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), often in the presence of a catalyst.

For this compound, a common method of preparation is through the neutralization of deuterated acetic acid (acetic acid-d4) with deuterated ammonia (B1221849) (ammonia-d3). Acetic acid-d4 itself can be synthesized through various established methods.

Applications in Scientific Research

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Mass Spectrometry

In mass spectrometry, ammonium acetate is frequently used as a buffer in mobile phases for liquid chromatography-mass spectrometry (LC-MS), especially for the analysis of proteins and other biomolecules. atamanchemicals.com It is volatile, which is a desirable characteristic for a buffer in electrospray ionization (ESI) mass spectrometry as it can be easily removed in the gas phase, minimizing ion suppression and adduct formation. atamanchemicals.com While some studies have investigated the specific role of the ammonium ion in the ionization process, the use of deuterated ammonium acetate can aid in elucidating ionization mechanisms. nih.gov For instance, by using this compound, researchers can track the source of protons during the ionization of molecules like phosphatidylcholines. nih.gov

NMR Spectroscopy

Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals from the analyte. isowater.com While not a solvent itself, this compound can be used as a component in deuterated solvent systems for specific applications, such as studying the hydrolysis of certain compounds under controlled pH conditions. researchgate.net Its suitability for NMR techniques is often highlighted in product specifications. sigmaaldrich.com

Chemical Reagent

This compound serves as a deuterated chemical reagent in organic synthesis. cymitquimica.com It can be used to introduce deuterium atoms into a molecule at specific positions. This is particularly useful for creating labeled internal standards for quantitative analysis or for mechanistic studies where the fate of specific hydrogen atoms needs to be tracked.

Structure

3D Structure of Parent

Propriétés

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3;/hD4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-KYWLLVRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[2H].[2H]N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679844 | |

| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194787-05-8 | |

| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium-d(4) acetate-d(3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Characterization of Ammonium Acetate D7

Approaches for Deuterium (B1214612) Incorporation into Ammonium (B1175870) Acetate (B1210297)

The primary strategy for synthesizing stable isotope-labeled compounds, such as ammonium acetate-d7, involves the use of deuterated starting materials. symeres.com The most direct and common method for preparing this compound is through the acid-base neutralization reaction of deuterated acetic acid with a deuterated ammonia (B1221849) source. wikipedia.org

The synthesis involves the reaction between acetic acid-d4 (CD₃COOD) and deuterated ammonia (ND₃) or its aqueous solution, ammonium-d4 hydroxide (B78521) (ND₄OD). The reaction can be represented as:

CD₃COOD + ND₃ → CD₃COOND₄

Alternatively, using deuterated ammonium carbonate is also a viable pathway, mirroring a production method for its non-deuterated analogue. wikipedia.org In this approach, acetic acid-d4 is reacted with ammonium-d4 carbonate.

These methods ensure that all seven exchangeable and non-exchangeable proton sites in the resulting salt are substituted with deuterium atoms—three in the methyl group of the acetate moiety and four in the ammonium cation. The resulting product is a white, hygroscopic solid. wikipedia.org

Quantitative Assessment of Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for sensitive applications. nih.gov It is typically expressed as an "atom percent D," which represents the percentage of deuterium atoms relative to the total number of hydrogen and deuterium atoms at the labeled positions. For this compound, commercial products commonly specify an isotopic purity of 98 atom % D or higher. macklin.cnsigmaaldrich.comscientificlabs.co.uk

Table 1: Typical Isotopic Purity of Commercial this compound

| Property | Value | Source(s) |

|---|---|---|

| Isotopic Purity | ≥98 atom % D | macklin.cn |

| Formula | CD₃CO₂ND₄ | macklin.cn |

| Formula Weight | 84.13 g/mol | macklin.cnnih.gov |

Quantitative assessment of isotopic purity and enrichment is primarily accomplished using high-resolution mass spectrometry (HRMS). nih.govrsc.org This technique allows for the separation and quantification of the different H/D isotopologs (molecules that differ only in their isotopic composition). By measuring the relative abundance of the ion corresponding to the fully deuterated species (d7) compared to the less-deuterated species (d0 to d6), a precise value for isotopic enrichment can be calculated. nih.govresearchgate.net

Two calculation methods based on the relative abundance of isotopolog ions in electrospray ionization (ESI)-HRMS and ultra-performance liquid chromatography (UPLC)-HRMS have been shown to provide consistent and accurate isotopic purity values that align well with certified standards. nih.gov This analysis is crucial as the presence of less-deuterated species can interfere with quantitative measurements where this compound is used as an internal standard.

Spectroscopic Techniques for Isotopic Purity Verification (e.g., ¹H NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the identity and verifying the isotopic purity of this compound. The two most powerful and commonly used techniques are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS)

Mass spectrometry, particularly ESI-HRMS, is a highly sensitive and rapid method for verifying isotopic purity. nih.govresearchgate.net For this compound, the analysis confirms the incorporation of seven deuterium atoms by identifying the correct molecular ion and its characteristic mass shift. The fully deuterated compound exhibits a mass shift of M+7 compared to its non-deuterated counterpart. sigmaaldrich.com

High-resolution instrumentation can resolve the isotopic distribution of the compound, showing a dominant peak for the fully deuterated (d7) ion and much smaller peaks for the d6, d5, and other less-deuterated isotopologs. The relative intensities of these peaks are used to calculate the isotopic enrichment. rsc.org The monoisotopic mass of this compound is 84.0916 Da. nih.gov

Table 2: Theoretical m/z of Isotopologues for this compound Ions

| Ion Species | Formula | Theoretical m/z (Da) |

|---|---|---|

| Acetate-d3 | [CD₃COO]⁻ | 62.0431 |

| Acetate-d2 | [CHD₂COO]⁻ | 61.0368 |

| Acetate-d1 | [CH₂DCOO]⁻ | 60.0305 |

| Acetate-d0 | [CH₃COO]⁻ | 59.0242 |

| Ammonium-d4 | [ND₄]⁺ | 22.0566 |

| Ammonium-d3 | [NHD₃]⁺ | 21.0503 |

| Ammonium-d2 | [NH₂D₂]⁺ | 20.0440 |

| Ammonium-d1 | [NH₃D]⁺ | 19.0377 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While ²H NMR can be used, ¹H NMR spectroscopy is a straightforward and effective technique for verifying the high degree of deuteration. rsc.org In an ideal, 100% pure sample of this compound, the ¹H NMR spectrum would show no signals. In practice, the spectrum of a highly enriched sample will display very small residual signals corresponding to the remaining protons. pitt.edu

The chemical shifts of these residual protons in the ¹H NMR spectrum are compared to the spectrum of standard, non-deuterated ammonium acetate, which shows a singlet for the methyl protons around 1.9 ppm and a broad signal for the ammonium protons. chemicalbook.com The integration of these residual proton signals relative to a known internal standard allows for a quantitative estimation of the isotopic purity. For instance, a residual CHD₂ group would appear as a quintet (a 1:2:3:2:1 pattern) due to coupling with the two deuterium atoms, providing clear evidence of incomplete deuteration. pitt.edu The absence or extreme weakness of signals in the ¹H NMR spectrum serves as strong confirmation of successful deuterium incorporation. rsc.org

Applications of Ammonium Acetate D7 in Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules at an atomic level. The use of deuterated compounds is a cornerstone of modern biomolecular NMR, and ammonium (B1175870) acetate-d7 finds utility in several key areas.

Deuterated Solvent and Reagent Utility in Biomolecular NMR

In biomolecular NMR, the overwhelming signal from protons in aqueous solvents can obscure the signals from the molecule of interest. While D₂O is the most common solvent for this purpose, the presence of buffers and other reagents containing protons can still be problematic. Ammonium acetate-d7, with an isotopic purity of 98 atom % D or higher, can be used as a component in deuterated buffer systems to minimize background proton signals. sigmaaldrich.comnih.gov This is particularly advantageous in experiments that require the acquisition of spectra over a range of pH or temperature conditions where buffer stability and minimal proton background are crucial. researchgate.net The use of deuterated reagents like this compound is part of a broader strategy in biomolecular NMR that includes the use of deuterated solvents, detergents, and minimal media reagents for the production of labeled proteins. eurisotop.comckisotopes.com

The production of perdeuterated proteins, where most protons are replaced with deuterium (B1214612), is an invaluable approach for studying large proteins (>25 kDa) by NMR. eurisotop.comnih.gov This technique dramatically reduces spectral complexity and line-broadening, which is essential for performing advanced experiments like TROSY (Transverse Relaxation Optimized Spectroscopy). eurisotop.com While this compound is not directly used for the metabolic labeling of proteins, it serves as a critical component of the final sample buffer, ensuring that the benefits of protein deuteration are not compromised by proton-containing additives during NMR data acquisition.

Application in Structural Elucidation and Conformational Analysis of Labeled Biomolecules

This compound plays a direct role as a buffer component in NMR studies aimed at understanding the structure and conformational changes of labeled biomolecules upon ligand binding. A notable example is the study of an ATP-binding DNA aptamer, where researchers monitored the binding of adenosine (B11128). researchgate.net In this study, 1D ¹H NMR spectra were acquired in a solution containing 10 mM this compound buffer at pH 5.5. researchgate.net The use of the deuterated buffer was essential to minimize solvent and buffer signals in the spectral region of the imino protons, which are critical for monitoring changes in the DNA structure upon ligand binding. researchgate.net

The data from such experiments can provide thermodynamic insights into the binding mechanism, revealing whether it follows a lock-and-key or an induced-fit model, or as in the case of the ATP aptamer, a population-shift mechanism. researchgate.net The ability to maintain a stable, deuterated environment with controlled pH allows for the precise measurement of chemical shift perturbations and changes in resonance intensities, which are fundamental to mapping binding sites and characterizing conformational changes.

| Parameter | Value | Reference |

| Technique | 1D ¹H NMR Spectroscopy | researchgate.net |

| Biomolecule | ATP-binding DNA aptamer | researchgate.net |

| Ligand | Adenosine | researchgate.net |

| Buffer | 10 mM this compound, pH 5.5 | researchgate.net |

| Co-solvent | 10% ²H₂O/90% ¹H₂O | researchgate.net |

| Temperature | 5 °C | researchgate.net |

| Observation | Changes in imino proton resonances upon ligand titration | researchgate.net |

This interactive table summarizes the experimental conditions for monitoring adenosine binding to a DNA aptamer using ¹H NMR with an this compound buffer.

Kinetic and Mechanistic Studies via Deuterium Exchange and Isotopic Labeling

Deuterium exchange coupled with NMR is a powerful method for probing the dynamics and solvent accessibility of biomolecules. While not directly a deuterium exchange reagent itself, this compound can be used in the buffer system for such studies. More broadly, the principles of isotopic labeling, for which this compound is a reagent, are central to kinetic isotope effect (KIE) studies in enzymology. mdpi.com

The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. mdpi.com By comparing the reaction rates of a substrate with and without deuterium at a specific position, researchers can gain insights into the reaction mechanism and the nature of the transition state. mdpi.com NMR spectroscopy is a valuable technique for measuring KIEs, as it can distinguish between the isotopically labeled and unlabeled substrates and products. nih.gov While a direct study utilizing this compound for KIE measurements was not identified, the use of deuterated substrates and the principles of isotopic labeling are well-established in the field of enzyme kinetics. mdpi.com

Mass Spectrometry (MS) Methodologies

In mass spectrometry, particularly when coupled with liquid chromatography, the choice of mobile phase additives is critical for achieving good separation and efficient ionization. Ammonium acetate (B1210297) is a widely used additive due to its volatility, which prevents contamination of the MS instrument. sigmaaldrich.com The deuterated form, this compound, offers specific advantages for mechanistic studies.

Role as a Mobile Phase Additive in Liquid Chromatography-Mass Spectrometry (LC-MS)

Ammonium acetate is a popular choice as a mobile phase additive in LC-MS for several reasons. It is a volatile salt, which is essential for electrospray ionization (ESI) as it readily evaporates in the source, leaving the analyte ions in the gas phase. sigmaaldrich.com It can provide a near-neutral pH, which is beneficial for the analysis of compounds that are sensitive to acidic conditions. Furthermore, it can improve the chromatographic resolution of certain analytes.

While many studies use standard ammonium acetate, the principles apply equally to its deuterated counterpart. In a study on the analysis of pharmacologically active compounds, 4 mM ammonium acetate in methanol (B129727) was used as the mobile phase, and it was noted that this buffer was essential for improving both ionization and the resolution of enantiomers. The use of deuterated surrogates is also highlighted as essential for correcting errors and ensuring the accuracy of final measurements in environmental analysis.

A common misconception is that ammonium acetate acts as a true buffer at neutral pH. In reality, it provides buffering capacity around the pKa of acetic acid (pH 4.75) and the pKa of the ammonium ion (pH 9.25). sigmaaldrich.com This means that in positive ion ESI, an initially neutral solution is likely to acidify to around pH 4.75 in the ESI plume. sigmaaldrich.com This pH-moderating effect is often preferable to using pure water, which can lead to more extreme pH changes. sigmaaldrich.com

| Additive | Impact on Spice Cannabinoid Analysis (ESI+) | Reference |

| 5 mM Ammonium Formate (B1220265) | Highest analyte response | |

| 0.05% Formic Acid | High analyte response, good resolution | |

| 5 mM Ammonium Acetate | Lower analyte response than formate systems | |

| 0.05% Acetic Acid | Lower analyte response than formate systems |

This interactive table compares the effect of different mobile phase additives on the ESI-MS response of spice cannabinoids, showing that formate-based systems generally outperform acetate-based systems in this specific application.

Exploration of Ionization Mechanisms in Electrospray Ionization Mass Spectrometry (ESI-MS) using this compound

The use of isotopically labeled reagents is a powerful strategy for elucidating reaction mechanisms, and this extends to the processes occurring within an electrospray ion source. A key study investigating the role of ammonium compounds in the ionization of phosphatidylcholines (PCs) made direct use of this compound. researchgate.net It is often assumed that the ammonium ion from additives like ammonium acetate can act as a proton donor to neutralize negatively charged groups on analytes like the phosphate (B84403) in PCs.

To test this hypothesis, researchers infused a solution of a PC standard in acetonitrile (B52724) containing 5 mM this compound into the ESI source. researchgate.net If the ammonium ion were the proton source, a deuterated molecular ion [M+D]⁺ would be expected. However, the experiment only detected the protonated molecule [M+H]⁺. researchgate.net This result strongly indicated that the ammonium ion is not the source of the proton that neutralizes the phosphate group in PCs during electrospray ionization. researchgate.net

In a complementary experiment, the same PC was analyzed in a mobile phase containing deuterated water (D₂O) and standard ammonium acetate. In this case, the formation of [M+D]⁺ ions was observed. researchgate.net These findings conclusively demonstrated that for phosphatidylcholines, water from the mobile phase, and not the ammonium additive, is the source of the proton in the ionization process. researchgate.net This study is a prime example of how a specifically deuterated reagent like this compound can be used to perform elegant mechanistic experiments to understand the complex chemistry of ionization.

| Experiment | Mobile Phase Composition | Observed Molecular Ion | Conclusion | Reference |

| 1 | Acetonitrile + 5 mM this compound | [M+H]⁺ | Ammonium is not the proton source. | researchgate.net |

| 2 | Acetonitrile/D₂O + 5 mM Ammonium Acetate | [M+D]⁺ | Water is the proton source. | researchgate.net |

This interactive table summarizes the key experiments and findings from the study on the ionization mechanism of phosphatidylcholines using this compound.

Utility in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of large biomolecules. In this method, the analyte is co-crystallized with a matrix compound, which absorbs the laser energy and facilitates the ionization of the analyte. While dedicated MALDI matrices are common, ammonium salts, including ammonium acetate, have been used as additives to enhance the ionization of specific molecules like phosphopeptides. nih.gov The use of volatile buffers such as ammonium acetate is also preferred for sample preparation in MALDI-TOF MS.

The primary role of this compound in this context would be in specialized applications where the introduction of deuterium is beneficial. For instance, in studies involving hydrogen/deuterium exchange (HDX) coupled with MALDI-TOF MS, deuterated buffers are essential. thermofisher.com Although not a primary matrix, the inclusion of this compound as an additive could aid in maintaining a deuterated environment during sample preparation and analysis, preventing back-exchange and ensuring the integrity of the labeling experiment. This is particularly relevant when analyzing subtle conformational changes in proteins or peptides.

Optimization of Sample Preparation Protocols for Native Mass Spectrometry and Protein Crystallization

Native mass spectrometry preserves the non-covalent interactions within protein complexes, providing insights into their structure and stoichiometry. researchgate.net Aqueous ammonium acetate is a widely used buffer in native MS because it is volatile and maintains a physiological pH. ox.ac.uk The concentration of ammonium acetate typically ranges from 50 to 200 mM. ox.ac.uk For successful analysis, it is often necessary to exchange the protein's original buffer with a volatile buffer like ammonium acetate. whiterose.ac.uk

The use of this compound in native MS sample preparation is particularly relevant for hydrogen/deuterium exchange mass spectrometry (HDX-MS) studies. thermofisher.com In HDX-MS, the exchange of labile protons on a protein with deuterium from a deuterated solvent provides information about the protein's solvent accessibility and dynamics. Using this compound in the final buffer ensures that the deuterated state of the protein is maintained up to the point of analysis, preventing unwanted back-exchange with protic solvents.

In protein crystallization, deuterated buffers are often employed in preparation for neutron crystallography. sns.gov This technique can locate hydrogen atoms within a protein structure, providing detailed mechanistic information. jove.com Replacing hydrogen with deuterium reduces incoherent scattering and enhances the signal-to-noise ratio in neutron diffraction experiments. mdpi.com While various deuterated buffers are used, the principle of replacing H2O-based buffers with D2O-based solutions is central. sns.govjove.com In this context, this compound could be a component of the deuterated mother liquor used for crystal growth or for H/D exchange of pre-grown crystals. jove.comiucr.org

Chromatographic Separation Techniques

Application in Ion-Exchange Chromatography for Charged Molecule Separation

Ion-exchange chromatography (IEX) separates molecules based on their net charge. The choice of buffer and its ionic strength are critical parameters in this technique. Volatile buffers like ammonium acetate are sometimes used in IEX, especially when the separated components are to be analyzed by mass spectrometry. sigmaaldrich.comchromatographyonline.com For instance, a gradient of ammonium acetate can be used to elute proteins from an IEX column. chromatographyonline.com

The application of this compound in IEX would be in specialized scenarios, such as when IEX is coupled with another technique that benefits from deuteration, like neutron diffraction or HDX-MS. In such cases, using a deuterated buffer system throughout the purification process, including the IEX step, would be crucial to maintain the deuterated state of the analyte.

Employment in Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analyte Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique used for the separation of polar compounds. elementlabsolutions.comtaylorandfrancis.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. Ammonium acetate is a commonly used buffer in HILIC mobile phases as it helps to control the retention of charged analytes and improve peak shape. thermofisher.comrestek.com

The use of this compound in HILIC is particularly advantageous when coupled with mass spectrometry for HDX studies of polar analytes. nih.gov In a "full HILIC-HDX-MS" setup, both the water component and the mobile phase modifiers (like ammonium acetate) are deuterated. nih.gov This ensures a high degree of deuterium labeling and provides valuable structural information on polar metabolites. While solubility issues with deuterated salts in high organic content mobile phases can be a concern, the approach has been successfully demonstrated. nih.gov

Table 2: HILIC Mobile Phase Compositions for HDX-MS

| HILIC-HDX-MS Approach | Mobile Phase A | Mobile Phase B | Key Advantage |

| Partial HILIC-HDX-MS | Acetonitrile/D2O (e.g., 95:5 v/v) with non-deuterated ammonium formate/formic acid | D2O with non-deuterated ammonium formate/formic acid | Requires only D2O as the deuterated component. nih.gov |

| Full HILIC-HDX-MS | Acetonitrile/D2O (e.g., 95:5 v/v) with deuterated ammonium formate/formic acid | D2O with deuterated ammonium formate/formic acid | Maximizes deuterium exchange for comprehensive structural analysis. nih.gov |

Development of Solid Phase Extraction (SPE) Methods with Deuterated Ammonium Acetate

Solid Phase Extraction (SPE) is a sample preparation technique used to isolate analytes from a complex matrix. The choice of solvents for conditioning, washing, and elution is critical for the success of the extraction. Ammonium acetate solutions are often used as washing or elution buffers in SPE protocols, particularly in mixed-mode or ion-exchange SPE. wur.nl

The use of deuterated reagents in SPE is often linked to the use of deuterated internal standards for quantification by isotope dilution mass spectrometry. rsc.org While the primary deuterated species are typically the internal standards themselves, the use of a deuterated buffer like this compound in the SPE method could be beneficial in specific contexts. For example, if the subsequent analysis involves HDX-MS, preparing the sample with deuterated buffers from the initial SPE step would help to pre-label the analytes and minimize back-exchange. The development of online-SPE-LC-MS/MS methods, which offer high throughput, could also incorporate deuterated ammonium acetate in the loading or eluting buffers for specialized applications. nih.gov

Electrophoretic Separation Principles

This compound, the deuterated analog of ammonium acetate, serves a critical role in various electrophoretic separation techniques. Its utility stems from its properties as a volatile buffer, which is particularly advantageous when interfacing separation methods with mass spectrometry (MS). While much of the foundational literature discusses the non-deuterated form, the principles of buffering and electrophoretic behavior are directly applicable to this compound. The primary distinction of the deuterated form is its mass, making it an ideal internal standard in quantitative MS-based analyses, but its function within the separation process itself mirrors that of its non-deuterated counterpart.

Function as a Buffer System in Capillary Electrophoresis and Gel Electrophoresis

In capillary electrophoresis (CE), the choice of the background electrolyte (BGE) is crucial for achieving successful separations. The BGE maintains the pH, controls the electroosmotic flow (EOF), and carries the current. bio-world.com Ammonium acetate is frequently employed as a buffer in CE due to its volatility and compatibility with MS detectors. mdpi.comuta.edu

Ammonium acetate is considered a core sample buffer and BGE for native or near-native capillary zone electrophoresis-mass spectrometry (CZE-ESI-MS) characterization of molecules like monoclonal antibodies. mdpi.com Its ability to preserve non-covalent interactions and the conformational heterogeneity of proteins is a key advantage. mdpi.com The volatility of ammonium acetate is especially beneficial as it prevents the salt from precipitating in the ion source of the mass spectrometer, which would otherwise lead to signal suppression and contamination. mdpi.comvwr.com Typically, it is used in a pH range of 5.0–7.0 for such native-mode analyses. mdpi.com

The selection of the buffer system can significantly impact the separation results. In a study on the aggregation of beta-amyloid peptides, different running buffers were compared. The analysis, performed using 50 mM ammonium acetate at pH 4.7, yielded more and higher spikes corresponding to aggregates compared to a sodium borate (B1201080) buffer at pH 8.7, indicating a more effective separation and detection of the species of interest under these conditions. mdpi.com

Interactive Table: Comparison of Buffer Systems in Capillary Electrophoresis of Aβ Aggregates mdpi.com

| Buffer System | Concentration | pH | Observed Outcome |

| Ammonium Acetate | 50 mM | 4.7 | More and higher spikes observed, indicating better detection of aggregates. |

| Sodium Citrate (B86180) | 50 mM | 3.0 | Similar to ammonium acetate, allowed for the observation of more and higher spikes. |

| Sodium Borate | 50 mM | 8.7 | Fewer and smaller spikes observed compared to acetate and citrate buffers. |

While widely used in CE, detailed applications of this compound specifically as a primary buffer in gel electrophoresis are less commonly documented in readily available literature. Gel electrophoresis often relies on non-volatile buffers like Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) for DNA separation and Tris-glycine for SDS-PAGE of proteins. vwr.comavantorsciences.com However, the fundamental buffering capacity of ammonium acetate would be applicable, though its volatility, a key advantage for MS-coupling, is less critical for standard gel electrophoresis with UV or fluorescence detection.

Application in Nonaqueous Capillary Electrophoresis-Mass Spectrometry (NACE-MS)

The application of ammonium acetate is particularly prominent in nonaqueous capillary electrophoresis-mass spectrometry (NACE-MS), a powerful technique for the analysis of nonpolar and lipophilic compounds that are poorly soluble in aqueous systems. mpbio.commpbio.com In NACE, the aqueous buffer is replaced with an organic solvent containing an electrolyte to conduct the current and facilitate separation. Ammonium acetate is a preferred electrolyte for this purpose. vwr.comatamankimya.comvwr.com

NACE-MS is effectively used for the analysis of lipophilic peptides and various therapeutic drugs. mpbio.commpbio.com The use of an organic solvent system alters the solvation of analytes and the properties of the capillary wall, leading to unique separation selectivities that are often unachievable in aqueous CE.

Research has demonstrated the successful use of NACE-MS with ammonium acetate-based electrolytes for the analysis of specific compounds:

Fluoxetine (B1211875) and Related Compounds: A study investigating the separation of fluoxetine hydrochloride and its related compounds found that baseline separation was achieved using a NACE method. The optimal background electrolyte was a solution of 25 mM ammonium acetate and 1 M acetic acid in acetonitrile. nih.gov This nonaqueous medium provided significantly different selectivity compared to aqueous systems. nih.gov The method was successfully coupled online with electrospray ionization-mass spectrometry (ESI-MS), enhancing both selectivity and sensitivity. nih.gov

Emerging Mycotoxins: In another application, a NACE-quadrupole time-of-flight-MS method was developed for the identification and quantification of emerging mycotoxins like enniatins and beauvericin (B1667859) in wheat samples. ugr.es The optimal separation was achieved in under 4 minutes using a background electrolyte of 40 mM ammonium acetate in an 80:20 (v/v) acetonitrile-methanol mixture. ugr.es This method highlighted the higher selectivity achievable with NACE compared to liquid chromatography (LC), partly due to the formation of unique adducts in the gas phase. ugr.es

Interactive Table: Research Findings on Ammonium Acetate in NACE-MS

| Analyte(s) | Matrix | NACE-MS System | Background Electrolyte (BGE) | Key Finding | Reference |

| Fluoxetine hydrochloride and related compounds | N/A (Standard) | NACE-ESI-MS | 25 mM ammonium acetate and 1 M acetic acid in acetonitrile | Baseline separation and enhanced selectivity compared to aqueous media. | nih.gov |

| Enniatins and Beauvericin (Mycotoxins) | Wheat | NACE-qTOF-MS | 40 mM ammonium acetate in 80:20 (v/v) acetonitrile-methanol | Rapid determination (4 min) with high selectivity and sensitivity. | ugr.es |

Ammonium Acetate D7 in Mechanistic and Reaction Pathway Elucidation

Catalytic and Reagent Roles in Organic Reaction Mechanisms (e.g., Knoevenagel Condensation, Imidazole (B134444) Synthesis)

Ammonium (B1175870) acetate (B1210297) is a versatile and widely used reagent and catalyst in organic synthesis, particularly for reactions requiring mild conditions. vinipul.comindianchemicalsociety.com It serves as an excellent source of ammonia (B1221849), a crucial component in many multi-component reactions for building complex molecules, especially nitrogen-containing heterocycles. vinipul.comindianchemicalsociety.comwisdomlib.org The use of its deuterated isotopologue, ammonium acetate-d7, allows chemists to probe the specific role of the ammonium ion and its protons in reaction mechanisms.

Knoevenagel Condensation: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound. wisdomlib.orgresearchgate.net Ammonium acetate is often used as a catalyst, sometimes supported on materials like basic alumina. vinipul.comresearchgate.net In the reaction mechanism, the acetate ion can act as a base to deprotonate the active methylene compound, creating a nucleophilic carbanion. The ammonium ion can activate the carbonyl group of the aldehyde or ketone, making it more electrophilic. By using this compound, researchers can investigate whether the N-H (or in this case, N-D) protons are involved in proton exchange steps or if the ammonium ion's primary role is as a general acid catalyst. If the deuterium (B1214612) atoms from the ammonium-d4 ion are incorporated into the product or intermediates, it provides direct evidence of its participation in the reaction pathway beyond simply being a spectator ion. dal.ca

Imidazole Synthesis: Imidazoles are a critical class of heterocyclic compounds found in many pharmaceuticals and biological molecules. scispace.commdpi.comresearchgate.net One of the most common methods for their synthesis is a multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound (like benzil), and a nitrogen source, for which ammonium acetate is the most frequently used reagent. wisdomlib.orgeurjchem.comsamipubco.comechemcom.com In this synthesis, ammonium acetate provides the two nitrogen atoms required to form the imidazole ring. wisdomlib.orgeurjchem.com Studies have shown that increasing the molar ratio of ammonium acetate can significantly accelerate the reaction, suggesting it plays a dual role as both a reagent and a catalyst. samipubco.comechemcom.com It is believed that during the reaction, ammonium acetate provides ammonia and acetic acid, with the acid produced in-situ catalyzing the condensation steps. samipubco.comechemcom.com Employing this compound can elucidate this mechanism. By analyzing the final imidazole product and any isolated intermediates with mass spectrometry, chemists can determine if deuterium is incorporated into the ring structure, confirming the direct role of the deuterated ammonia generated in the reaction. eurjchem.com

Isotopic Tracing for Understanding Reaction Kinetics and Pathways

Stable isotope labeling is a powerful technique for studying reaction kinetics and metabolic pathways. nih.govckgas.com By replacing an atom with its stable isotope, such as hydrogen with deuterium, researchers can follow the path of the labeled molecule through a complex system without altering the chemical properties of the reactants. clearsynth.com Deuterated internal standards are widely used in analytical chemistry, especially in mass spectrometry, to improve accuracy and precision. clearsynth.comscbt.comcerilliant.comscioninstruments.comaptochem.com

This compound serves as an ideal tracer for several reasons:

Mass Shift: The seven deuterium atoms provide a significant mass shift, making it easily distinguishable from its non-labeled counterpart in mass spectrometry.

Chemical Equivalence: It behaves almost identically to standard ammonium acetate in chemical reactions, ensuring that the pathway being studied is not perturbed. aptochem.com

Versatility: As a source of deuterated ammonia and deuterated acetate, it can be used to probe a variety of reactions.

A key application of this compound is in kinetic flux profiling, where the rate of incorporation of an isotopic label from a nutrient into downstream metabolites is measured to determine metabolic fluxes. nih.gov For instance, by supplying ¹⁵NH₄Cl (a related nitrogen isotope tracer) to cells, the kinetics of nitrogen assimilation can be quantified. nih.gov Similarly, this compound can be used to trace the incorporation of deuterium into specific metabolites, providing data on the rates of reactions and the activity of different metabolic pathways. This approach allows for the calculation of absolute fluxes, offering a dynamic view of cellular metabolism. nih.gov

Analysis of Buffering Capacity and pH Stability in Complex Chemical Systems

Ammonium acetate is frequently used as a buffer in analytical techniques like High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), due to its volatility, which prevents the contamination of the sensitive MS interface. ub.eduresearchgate.netreddit.com However, its buffering properties are widely misunderstood. nih.govuwo.ca

A common misconception is that ammonium acetate provides a neutral buffer at pH 7. nih.gov While dissolving ammonium acetate in pure water results in a solution with a pH of approximately 7, this solution has very little buffering capacity at this pH. ub.edunih.gov A true buffer consists of a weak acid and its conjugate base. nih.gov Ammonium acetate is the salt of a weak acid (acetic acid, pKa ≈ 4.75) and a weak base (ammonia, pKa of conjugate acid NH₄⁺ ≈ 9.25). nih.govuwo.ca Therefore, it acts as a buffer in two distinct pH ranges:

pH 3.8 to 5.8 (centered around the pKa of acetic acid) elementlabsolutions.com

pH 8.2 to 10.2 (centered around the pKa of the ammonium ion) reddit.comelementlabsolutions.com

Between these ranges, particularly around pH 7, there is a "non-buffered zone" where the solution is highly susceptible to pH changes. ub.eduuwo.ca The use of this compound does not significantly alter these pKa values, but it allows for precise analysis of these buffering effects in complex mixtures using techniques like NMR or mass spectrometry without interference from a protonated standard.

The buffering capacity is also highly dependent on the solvent composition. In LC-MS, organic solvents like acetonitrile (B52724) are mixed with the aqueous buffer. As the concentration of acetonitrile increases, the effective buffering ranges and capacities change.

Table 1: Effect of Acetonitrile on Ammonium Acetate Buffering Ranges This table illustrates how the effective pH buffering ranges for an ammonium acetate solution shift and how the relative buffering capacity diminishes as the percentage of acetonitrile in the mobile phase increases. elementlabsolutions.com

| % Acetonitrile | Max Buffer Capacity Range (Acetic Acid/Acetate) | Max Buffer Capacity Range (Ammonium/Ammonia) | Relative Buffer Capacity (%) |

| 0 | 4.2 – 5.2 | 9.0 – 10.0 | 100 |

| 20 | 4.7 – 5.7 | 8.7 – 9.7 | 80 |

| 40 | 5.0 – 6.0 | 8.5 – 9.5 | 50 |

| 60 | 5.6 – 6.6 | 8.3 – 9.3 | 30 |

Data adapted from Element Lab Solutions. elementlabsolutions.com

This data is crucial for method development in chromatography, as maintaining a stable pH is essential for reproducible retention times and consistent analyte ionization. elementlabsolutions.com In native mass spectrometry, where the goal is to study intact proteins, the pH of the electrospray droplet is critical. nih.gov While an ammonium acetate solution may start at pH 7, it will likely drop to its acidic buffering range (around pH 4.75) during the electrospray process in positive ion mode, which can affect protein conformation. nih.govuwo.caacs.org Understanding this pH lability, aided by analysis in deuterated systems, is key to correctly interpreting experimental results. mdpi.com

Advanced Research Considerations and Emerging Applications

Utilization as a Stable Isotope Metabolic Tracer in in vitro and ex vivo Studies

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify fluxes within biological systems. rsc.orgbirmingham.ac.uk In this context, ammonium (B1175870) acetate-d7 serves as an effective tracer for monitoring metabolic processes both in isolated cells (in vitro) and in tissues studied outside the living organism (ex vivo). birmingham.ac.ukru.nl

When introduced into a biological system, the deuterium-labeled acetate (B1210297) from ammonium acetate-d7 enters central carbon metabolism, primarily through its conversion to acetyl-CoA. Researchers can then track the journey of these deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. birmingham.ac.uknih.gov This approach is instrumental in:

Metabolic Flux Analysis: By measuring the rate and pattern of deuterium incorporation into metabolites like glutamine and glutamate, researchers can quantify the activity of key metabolic pathways such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This provides insights into cellular physiology and how it is altered by genetic or environmental factors. researchgate.net

Tracing Substrate Utilization: Studies have successfully used deuterated acetate to trace the breakdown of acetate and its subsequent flux through the TCA cycle in the liver. nih.gov This is particularly relevant for understanding metabolic disorders where acetate metabolism is implicated. nih.gov

Investigating Host-Microbiota Interactions: Recent research has employed stable isotope-labeled compounds to uncover metabolic links between the gut microbiota and the host. biorxiv.org For instance, tracers can demonstrate the transfer of carbon from dietary fiber, broken down by microbes, to host tissues for processes like histone acetylation. biorxiv.org

The use of stable isotopes like deuterium is advantageous as they are non-radioactive and can be detected using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.combirmingham.ac.uk

Methodological Optimization and Challenges in Analytical Systems employing this compound

The use of this compound in analytical systems, particularly in liquid chromatography-mass spectrometry (LC-MS), requires careful methodological consideration to ensure accurate and reliable results.

One of the primary challenges is the solubility of ammonium acetate in the organic solvents commonly used in reversed-phase chromatography, such as acetonitrile (B52724). elementlabsolutions.com Ammonium acetate is highly soluble in water but its solubility dramatically decreases in high concentrations of acetonitrile. elementlabsolutions.comresearchgate.net This can lead to several issues:

Precipitation: If the solubility limit is exceeded, the salt can precipitate out of the solution. This is a common problem when instruments are left idle overnight or during the initial runs of the day. elementlabsolutions.com

System Blockages: The precipitate can block narrow capillaries, column frits, and other components of the HPLC system, leading to a significant increase in backpressure. elementlabsolutions.com

Inconsistent Results: Fluctuations in solubility can affect the ionization efficiency and lead to poor reproducibility of results. researchgate.net

To mitigate these challenges, several optimization strategies are employed:

Buffer Concentration: Reducing the concentration of ammonium acetate in the mobile phase, particularly in the organic portion, can prevent precipitation. researchgate.net

Solvent Composition: Using methanol (B129727) instead of acetonitrile can be an alternative, as ammonium acetate has better solubility in methanol-water mixtures. researchgate.net

Gradient Programming: Careful programming of the solvent gradient to avoid high concentrations of acetonitrile with insufficient aqueous phase can prevent the buffer from crashing out. elementlabsolutions.com

Fresh Preparation: Preparing buffer solutions fresh daily is recommended to ensure consistency and avoid issues related to solubility changes over time. wur.nl

A study investigating the role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry used deuterated ammonium acetate to determine the source of protons. The results indicated that water, not the ammonium ion, was the primary proton donor in that specific context. nih.gov This highlights the importance of understanding the fundamental chemistry of the analytical system when using deuterated compounds.

Novel Applications in Materials Science and Chemical Engineering

The unique properties of deuterated compounds are also being leveraged in materials science and chemical engineering. alfa-chemistry.comresolvemass.caresearchgate.net The substitution of hydrogen with deuterium can alter physical properties such as thermal stability and molecular interactions. alfa-chemistry.comrsc.org

One emerging application is the use of acetate-containing compounds as slurry dispersants in chemical mechanical polishing (CMP). CMP is a critical process in semiconductor manufacturing for achieving ultra-flat surfaces. The stability of the abrasive slurry is crucial for preventing defects.

Recent research has explored the use of acetic acid-ammonium acetate buffer systems to enhance the stability of ceria (CeO₂) slurries. scilit.comresearchgate.net Key findings include:

The buffer solution was found to be a more effective dispersant compared to acetic acid alone, leading to better slurry stability. researchgate.net

The presence of the buffer increased the concentration of acetate ions, which enhanced adsorption onto the ceria particles and promoted the generation of Ce³⁺ and oxygen vacancies, ultimately improving the removal rate of silicon dioxide. researchgate.net

In a related study, a ceria slurry prepared with a polymer dispersant, denoted as D7, showed superior colloidal stability and a higher removal rate compared to commercial slurries. scilit.commdpi.com

While these studies did not specifically use this compound, they demonstrate the potential for acetate-based systems in advanced materials processing. The principles of using deuterated compounds to probe and modify material properties could be extended to this area. rsc.org For example, deuteration could be used in neutron scattering experiments to gain insights into the structure and dynamics of the dispersant layers on the nanoparticle surfaces. alfa-chemistry.com

Future Trajectories for Deuterated Ammonium Acetate Research and Development

The future of research and development involving deuterated ammonium acetate appears promising, with potential advancements across multiple disciplines.

In metabolic research , the continued development of high-resolution analytical techniques like mass spectrometry will enable more precise and comprehensive metabolic flux analyses. rsc.orgresearchgate.net This will allow for a deeper understanding of complex metabolic networks in health and disease. Combining stable isotope tracing with other "omics" technologies will provide a more integrated view of cellular function. birmingham.ac.uk

In analytical chemistry , there is a continuous need to refine and optimize methods that use deuterated standards and reagents. iastate.edujidps.com This includes developing new strategies to overcome challenges like solubility and to enhance the sensitivity and specificity of detection methods. elementlabsolutions.com

In materials science , the use of deuterated compounds as probes in techniques like neutron scattering is expected to grow. alfa-chemistry.comeuropa.eu This will facilitate the characterization of complex materials and interfaces, leading to the design of new materials with tailored properties. rsc.org The exploration of isotope effects on the performance of materials, such as the stability of slurries or the properties of polymers, could open up new avenues for material design and engineering. resolvemass.carsc.org

Q & A

Q. What is the primary role of ammonium acetate-d7 in NMR spectroscopy, and how does deuteration enhance experimental outcomes?

Ammonium acetate-d7 (CD3CO2ND4) is used as a deuterated buffer to minimize proton interference in <sup>1</sup>H NMR studies. By replacing labile protons with deuterium, it reduces signal overlap in the ~1.5–3.0 ppm region, improving resolution for analyzing target molecules like proteins or nucleic acids. For example, it has been employed in ATP-binding DNA aptamer studies to stabilize folded structures while suppressing solvent-related noise .

Q. How should this compound be stored to maintain isotopic purity and chemical stability?

Store the compound in airtight, light-resistant containers at 2–8°C. Prolonged exposure to moisture or ambient temperatures can lead to proton-deuterium exchange, reducing isotopic purity (typically ≥98 atom% D). Prior to use in sensitive applications like metabolic flux analysis, validate deuteration levels via mass spectrometry or <sup>2</sup>H NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While not classified as highly hazardous, use nitrile gloves and safety goggles to avoid skin/eye contact. Waste must be segregated and treated by licensed facilities to prevent environmental release of deuterated compounds. Ventilation is recommended during weighing to avoid inhalation of fine particles .

Advanced Research Questions

Q. How does the deuteration level of this compound affect sensitivity in NMR-based protein-ligand interaction studies?

Higher deuteration (e.g., 99 atom% D) minimizes <sup>1</sup>H background signals, enabling clearer detection of weak protein-ligand binding events. However, residual protons in the acetate moiety (~2.1 ppm) may still require suppression via presaturation or advanced pulse sequences. In studies of adenosine binding to DNA aptamers, a 10 mM ammonium acetate-d7 buffer in 90% H2O/10% D2O achieved optimal balance between signal suppression and solvent compatibility .

Q. What are the best practices for optimizing this compound concentration in HPLC mobile phases to prevent ion suppression in mass spectrometry?

For LC-MS applications, concentrations ≤10 mM are preferred to avoid ion suppression. Prepare mobile phases by dissolving ammonium acetate-d7 in ultrapure water (pH 4.25–5.6), followed by 20-minute sonication to degas. Pair with 0.05% formic acid to enhance ionization efficiency. Post-run column washing with 100% methanol is critical to prevent salt crystallization .

Q. How can researchers validate the isotopic purity of this compound for metabolic flux analysis?

Isotopic purity is validated via high-resolution mass spectrometry (HRMS) or <sup>2</sup>H NMR. For HRMS, analyze the molecular ion cluster ([M+H]<sup>+</sup> at m/z 84.13) and calculate deuterium incorporation using isotopic abundance ratios. Discrepancies >1% may indicate contamination with non-deuterated analogs, requiring purification via recrystallization .

Q. Why does this compound exhibit pH lability in aqueous solutions, and how can this be mitigated in experiments requiring precise pH control?

Although ammonium acetate-d7 theoretically buffers near pH 4.75 (acetic acid pKa) and 9.25 (ammonia pKa), its pH is sensitive to temperature and CO2 absorption. For precise control, calibrate pH meters with deuterated buffers, and prepare solutions under inert atmospheres. In enzymatic assays, combine with 5 mM HEPES-d18 (pH 7.5) to stabilize the system .

Methodological Notes

- Buffer Preparation for NMR : Dissolve ammonium acetate-d7 in 90% H2O/10% D2O, adjust pH with DCl or NaOD, and filter (0.22 µm) to remove particulates .

- Conflict Resolution : While some sources report buffering at pH 7, experimental conditions (e.g., ionic strength, temperature) can shift effective pH ranges. Always measure pH post-preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.